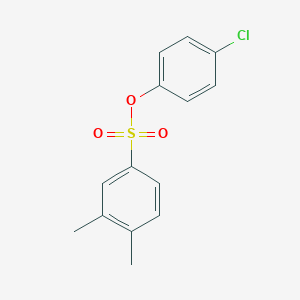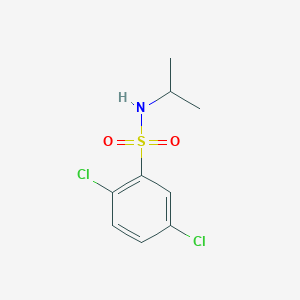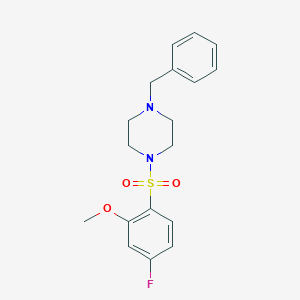![molecular formula C19H24N2O5S B273511 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine, also known as DSP-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective neurotoxin that has been shown to selectively damage noradrenergic neurons in the brain, making it a useful tool for studying the role of the noradrenergic system in various physiological and pathological processes.
Wirkmechanismus
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine selectively damages noradrenergic neurons in the brain by binding to and inhibiting the uptake of norepinephrine, a neurotransmitter that is primarily produced by noradrenergic neurons. The resulting depletion of norepinephrine leads to the selective damage of noradrenergic neurons, making it a useful tool for studying the role of the noradrenergic system in various physiological and pathological processes.
Biochemical and Physiological Effects:
The selective damage of noradrenergic neurons by this compound has been shown to have a variety of biochemical and physiological effects. These include changes in behavior, cognition, and mood, as well as alterations in various physiological processes such as cardiovascular function and immune system activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine in lab experiments is its selectivity for noradrenergic neurons, which allows for the selective manipulation of the noradrenergic system without affecting other neurotransmitter systems. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine. These include further studies of the role of the noradrenergic system in various physiological and pathological processes, as well as the development of new compounds that can selectively target other neurotransmitter systems. Additionally, there is potential for the development of new therapeutic agents that can selectively target the noradrenergic system for the treatment of various neuropsychiatric disorders.
Synthesemethoden
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 1-(3,4-dimethoxyphenyl)-2-nitroethane with 4-methoxyphenylpiperazine in the presence of a reducing agent such as palladium on carbon. The resulting product can then be purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has been used extensively in scientific research to study the role of the noradrenergic system in various physiological and pathological processes. It has been shown to selectively damage noradrenergic neurons in the brain, making it a useful tool for studying the role of the noradrenergic system in conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
Molekularformel |
C19H24N2O5S |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C19H24N2O5S/c1-24-16-6-4-15(5-7-16)20-10-12-21(13-11-20)27(22,23)17-8-9-18(25-2)19(14-17)26-3/h4-9,14H,10-13H2,1-3H3 |
InChI-Schlüssel |
QLPZELJTPPFRSZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)


![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)
![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273456.png)
![1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273459.png)



![1-Acetyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B273465.png)


